molecular formula C15H22N2Na2O16P2 B571228 UDP-a-L-Rha Sodium Salt CAS No. 1526988-33-9

UDP-a-L-Rha Sodium Salt

Cat. No.: B571228
CAS No.: 1526988-33-9
M. Wt: 594.266
InChI Key: UZNAKFWKNKLVBT-UHFFFAOYSA-L
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Description

Uridine diphosphate-α-L-rhamnose sodium salt is a derivative of uridine, a nucleoside widely distributed in nature. Uridine is one of the four basic components of ribonucleic acid (RNA). This compound is significant in various biological processes, particularly in the biosynthesis of glycoconjugates, which are essential for cell adhesion, intracellular trafficking, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uridine diphosphate-α-L-rhamnose sodium salt typically involves the enzymatic conversion of uridine diphosphate-glucose to uridine diphosphate-rhamnose. This process is catalyzed by a series of enzymes, including glucose-1-phosphate thymidylyltransferase, uridine diphosphate-glucose 4,6-dehydratase, uridine diphosphate-4-keto-6-deoxy-glucose 3,5-epimerase, and uridine diphosphate-4-keto-rhamnose reductase .

Industrial Production Methods: Industrial production of uridine diphosphate-α-L-rhamnose sodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the biosynthesis of uridine diphosphate-rhamnose. The fermentation broth is then processed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Uridine diphosphate-α-L-rhamnose sodium salt undergoes various chemical reactions, including glycosylation, where it acts as a glycosyl donor in the formation of glycosidic bonds. It can also participate in substitution reactions where the rhamnose moiety is transferred to other molecules .

Common Reagents and Conditions: Common reagents used in these reactions include glycosyltransferases, which facilitate the transfer of the rhamnose group. The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH .

Major Products: The major products formed from these reactions are rhamnose-containing glycoconjugates, which play crucial roles in various biological processes, including cell signaling and immune responses .

Scientific Research Applications

Uridine diphosphate-α-L-rhamnose sodium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of uridine diphosphate-α-L-rhamnose sodium salt involves its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the rhamnose moiety to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoconjugates, which are essential for various cellular functions .

Properties

CAS No.

1526988-33-9

Molecular Formula

C15H22N2Na2O16P2

Molecular Weight

594.266

IUPAC Name

disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate

InChI

InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2

InChI Key

UZNAKFWKNKLVBT-UHFFFAOYSA-L

SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+]

Synonyms

Uridine 5’-Diphospho-a-L-rhamnose Sodium Salt;  Uridine 5’-(trihydrogen diphosphate), P’-(6-deoxy-α-L-mannopyranosyl) ester, sodium salt

Origin of Product

United States

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